Methyl 5-(bromomethyl)-2-methoxybenzoate
Overview
Description
Methyl 5-(bromomethyl)-2-methoxybenzoate, also known as Bromomethyl Methyl Ether, is an organic compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C10H11BrO3 and a molecular weight of 261.1 g/mol. This compound is known for its unique properties, which make it an essential tool in various research fields.
Scientific Research Applications
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Synthesis of Heterocyclic Compounds
- Application : Methyl 5-(bromomethyl)-2-furoate, a compound similar to the one you mentioned, is used in the synthesis of heterocyclic compounds .
- Results : The outcomes of these syntheses are heterocyclic compounds, which have many applications in the manufacture of dyes, synthetic resins, synthetic rubbers, and other important materials .
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Production and Value Addition of Biomass-Derived Furanic Compounds
- Application : Compounds like Ethyl 5-methyl-2-furoate (EMEF), which is structurally similar to Methyl 5-(bromomethyl)-2-methoxybenzoate, have potential applications as pharmaceutical intermediates, food, fragrance molecules, and fuel additives .
- Method : CMF (5-chloromethylfurfural) was converted into EMEF by an internal oxidation-reduction reaction using N-heterocyclic carbene (NHC) as the catalyst and an equivalent of a suitable base additive .
- Results : The result of this process is the production of EMEF, a compound with potential applications in various industries .
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pH Indicator
- Application : Bromothymol blue, a compound structurally similar to Methyl 5-(bromomethyl)-2-methoxybenzoate, is used as a pH indicator .
- Method : It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Results : It is typically sold in solid form as the sodium salt of the acid indicator .
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Chemical Intermediate
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pH Indicator
- Application : Bromothymol blue, a compound structurally similar to Methyl 5-(bromomethyl)-2-methoxybenzoate, is used as a pH indicator .
- Method : It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Results : It is typically sold in solid form as the sodium salt of the acid indicator .
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Chemical Intermediate
properties
IUPAC Name |
methyl 5-(bromomethyl)-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-3-7(6-11)5-8(9)10(12)14-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQXAVJDXSCHGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599485 | |
Record name | Methyl 5-(bromomethyl)-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(bromomethyl)-2-methoxybenzoate | |
CAS RN |
98165-65-2 | |
Record name | Methyl 5-(bromomethyl)-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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